

An In-depth Technical Guide to Undecanophenone: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: Undecanophenone

Cat. No.: B1581929

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This guide provides a comprehensive technical overview of **undecanophenone**, a long-chain aromatic ketone. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core aspects of its synthesis, physicochemical properties, and potential applications. While the specific historical discovery of **undecanophenone** is not extensively documented, its synthesis is intrinsically linked to the development of one of organic chemistry's most powerful tools: the Friedel-Crafts reaction.

Introduction to Undecanophenone and the Legacy of Friedel-Crafts

Undecanophenone, also known as 1-phenylundecan-1-one, is an organic compound with the chemical formula C₁₇H₂₆O. Its structure consists of an eleven-carbon acyl chain attached to a phenyl group. This molecular architecture, featuring a polar carbonyl group and a nonpolar aliphatic chain, imparts specific solubility and reactivity characteristics that make it a valuable intermediate in organic synthesis.

The history of **undecanophenone** is fundamentally tied to the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts.^{[1][2]} This reaction revolutionized the field of organic chemistry by providing a method to form carbon-carbon bonds to an aromatic ring, a cornerstone of synthetic chemistry.^{[1][3]} Friedel-Crafts reactions are broadly categorized into alkylations and acylations, with the latter being the primary method for synthesizing

aromatic ketones like **undecanophenone**.^{[1][2]} The acylation reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.^{[2][3]}

Physicochemical Properties of Undecanophenone

Understanding the physical and chemical properties of **undecanophenone** is crucial for its application in research and industry.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O	[4]
Molecular Weight	246.39 g/mol	[4]
CAS Number	4433-30-1	[4][5]
Appearance	Not specified, but related long-chain aryl ketones are often white to light yellow solids. ^[6]	
Octanol/Water Partition Coefficient (logP)	5.400 (Crippen Calculated Property)	[4]
Water Solubility (log ₁₀ WS)	-5.90 (Crippen Calculated Property)	[4]

The high logP value indicates that **undecanophenone** is significantly more soluble in nonpolar, lipophilic solvents than in water.^[4] This property is important in applications such as the synthesis of pharmaceuticals, where lipophilicity can influence a drug's absorption and distribution.^[6]

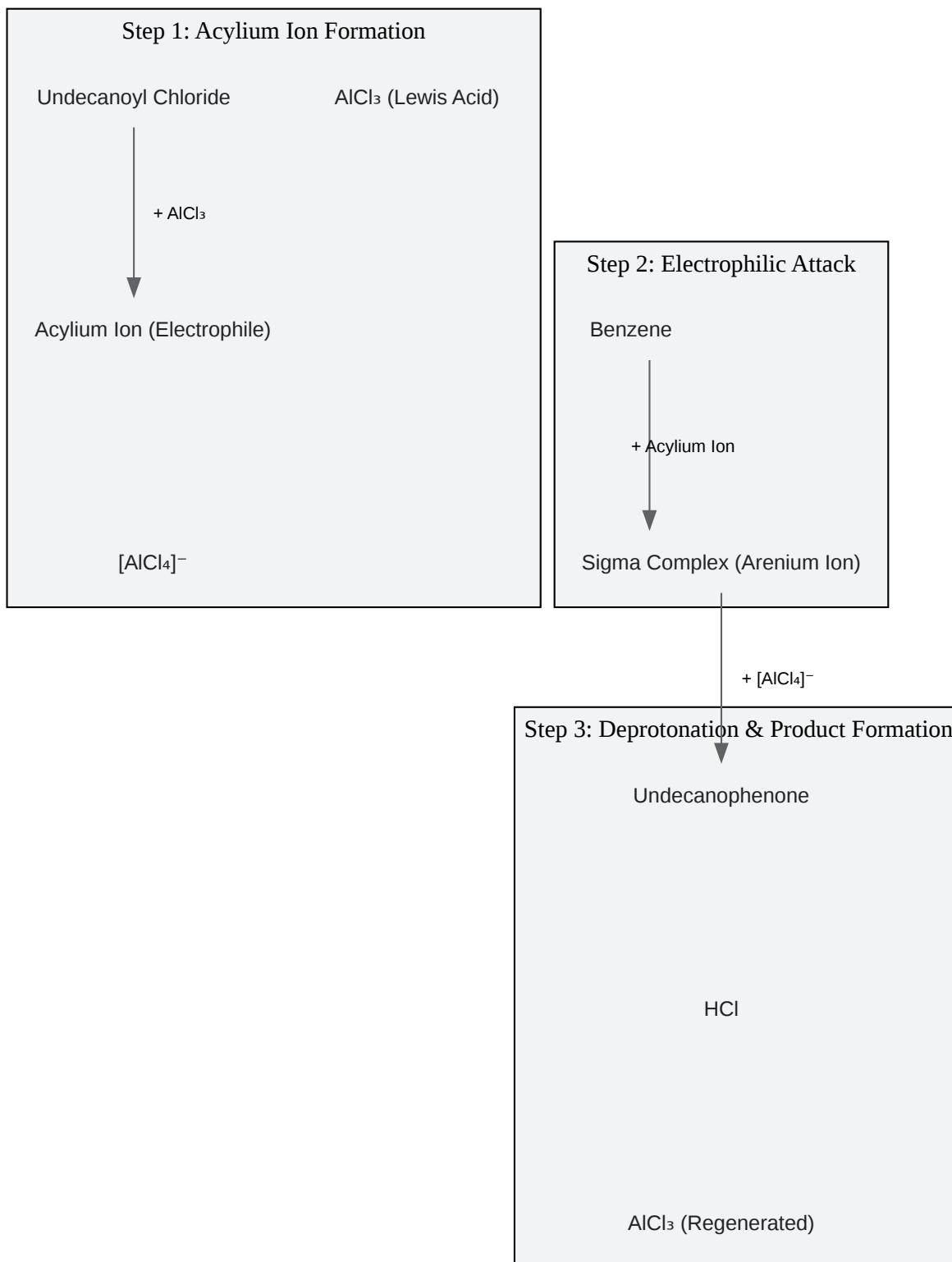
Synthesis of Undecanophenone via Friedel-Crafts Acylation

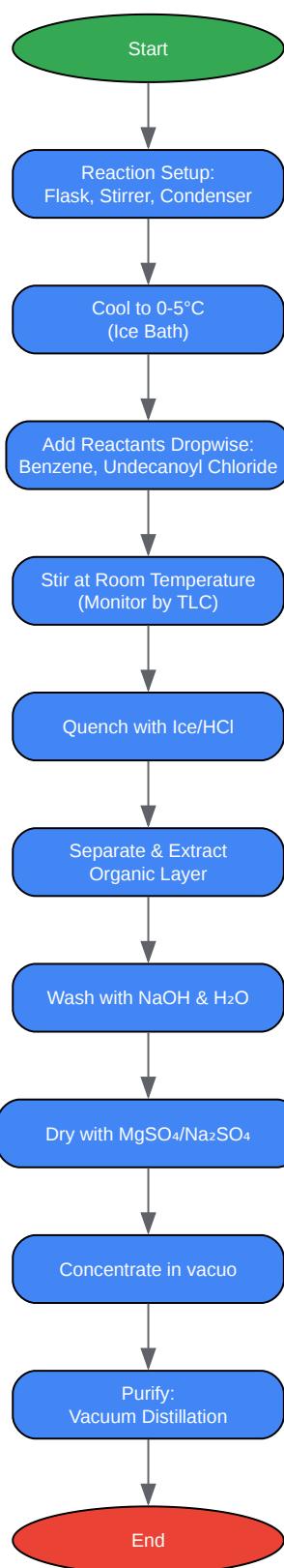
The most common and efficient method for the synthesis of **undecanophenone** is the Friedel-Crafts acylation of benzene with undecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[\[3\]](#)

- Formation of the Acylium Ion: The Lewis acid catalyst (AlCl_3) reacts with undecanoyl chloride to form a highly reactive and resonance-stabilized acylium ion.[\[3\]](#)
- Electrophilic Attack: The electron-rich benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[\[3\]](#)
- Deprotonation: A weak base, typically the $[\text{AlCl}_4]^-$ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding **undecanophenone**. The catalyst is regenerated in this step.[\[3\]](#)



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